molecular formula C19H20Br2N2O B1620875 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL CAS No. 304893-77-4

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL

Cat. No.: B1620875
CAS No.: 304893-77-4
M. Wt: 452.2 g/mol
InChI Key: VOIGRIONNTUWSQ-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL is a synthetic carbazole derivative characterized by a carbazole core substituted with bromine atoms at positions 3 and 5. The compound features a propan-2-ol backbone linked to a pyrrolidin-1-yl group at the third carbon. These analogs share the dibromocarbazole scaffold but differ in their side-chain substituents, leading to distinct biological activities and therapeutic applications .

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGRIONNTUWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386064
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304893-77-4
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL typically involves multi-step organic reactions. The starting material, 3,6-dibromo-carbazole, undergoes a series of reactions including bromination, amination, and coupling with pyrrolidine to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL involves the activation of Nampt, which plays a crucial role in the NAD+ salvage pathway. By enhancing Nampt activity, the compound helps maintain NAD+ levels, which are essential for various cellular processes, including energy production, DNA repair, and cell survival. The activation of Nampt also leads to improved signaling pathways, such as the phosphorylation of protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), contributing to its cardioprotective and neuroprotective effects .

Comparison with Similar Compounds

Key Observations :

  • P7C3’s phenylamino group may facilitate π-π stacking interactions with aromatic residues in enzymes like nicotinamide phosphoribosyltransferase (Nampt) .
  • Piperazinyl derivatives (e.g., ) exhibit extended side chains, possibly influencing pharmacokinetics and target selectivity.

Pharmacological and Biochemical Comparisons

P7C3 (1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol)

  • Mechanism: Activates Nampt, enhancing NAD+ salvage pathways and upregulating SIRT1, p-Akt, and p-eNOS signaling .
  • Therapeutic Effects :
    • Reduces infarct size by 40% in diabetic murine models.
    • Improves cardiac ejection fraction by 25% and lowers arrhythmia incidence.
    • Lowers blood glucose levels and NADH/NAD+ ratios in diabetic hearts .

Wiskostatin (1-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-3-(DIMETHYLAMINO)PROPAN-2-OL)

  • Mechanism : Inhibits neural Wiskott-Aldrich syndrome protein (N-WASP), disrupting actin polymerization and cytoskeletal dynamics .
  • Therapeutic Effects: Suppresses cancer cell motility and invasiveness. No reported cardioprotective activity, highlighting substituent-dependent target specificity.

Piperazinyl Carbazole Derivatives ()

  • Structural Features: Dual carbazole units linked via a piperazinyl-propanol chain.
  • Potential Applications: Extended side chains may improve binding to multi-domain proteins or nucleic acids, though specific activities require further study.

Research Findings and Therapeutic Implications

  • Structural-Activity Relationship (SAR): The phenylamino group in P7C3 is critical for Nampt activation, as molecular docking shows it stabilizes Nampt dimerization . Dimethylamino in Wiskostatin favors hydrophobic interactions with N-WASP’s autoinhibitory domain .
  • Therapeutic Potential: P7C3: Promising for diabetic cardiomyopathy and ischemia-reperfusion injury . Wiskostatin: Investigated in cancer metastasis and neurodevelopmental disorders . Target Compound: Predicted applications in neurological or metabolic disorders, pending experimental validation.

Biological Activity

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL, often referred to in research as P7C3, is a compound that has garnered significant attention due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its cardioprotective and neuroprotective effects, along with detailed research findings and case studies.

  • Molecular Formula : C21H18Br2N2O
  • Molecular Weight : 474.18 g/mol
  • Structure : The compound features a carbazole moiety with dibromination and a pyrrolidine substituent.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of P7C3, particularly in the context of diabetes and cardiovascular diseases. The compound has been shown to exert antiarrhythmic effects and improve cardiac function by enhancing intracellular levels of nicotinamide adenine dinucleotide (NAD+) through the activation of nicotinamide adenine dinucleotide biosynthesis pathways.

Key Findings :

  • Infarct Size Reduction : P7C3 significantly decreases infarct size during myocardial infarction and ischemia-reperfusion injury.
  • Improvement in Cardiac Function : In diabetic models, P7C3 treatment led to improvements in ejection fraction as measured by echocardiography and electrocardiogram (ECG) analysis.
  • Biochemical Signaling : Treatment resulted in increased activity of key signaling proteins such as phosphorylated protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), which are critical for cardioprotection.
StudyModelKey Outcomes
Pieper et al. (2010)Diabetic miceDecreased infarct size, improved cardiac function
Blaya et al. (2014)Ischemia-reperfusion injuryEnhanced NAD+ levels, reduced Troponin I levels
Walker et al. (2015)db/db miceImproved glucose tolerance, increased Nampt activity

Neuroprotective Effects

P7C3 has also demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It protects neurons from oxidative stress and promotes neuronal survival.

Key Findings :

  • Neuroprotection in Models : In animal models of Alzheimer's disease and Parkinson's disease, P7C3 has been shown to protect neurons from degeneration.
  • Mechanism of Action : The compound enhances the activity of Nampt, an enzyme involved in NAD+ salvage pathways, thereby promoting neuronal health.
StudyModelKey Outcomes
Kemp et al. (2015)Mouse model of Parkinson's diseaseIncreased neuronal survival, reduced neuroinflammation
Latchney et al. (2015)Alzheimer's modelImproved cognitive function, reduced amyloid plaque formation

Mechanistic Insights

The biological activities of P7C3 are primarily mediated through its interaction with specific cellular pathways:

  • NAD+ Biosynthesis : P7C3 activates Nampt, leading to increased NAD+ levels which are crucial for cellular metabolism and survival.
  • Cell Signaling Pathways : Enhanced signaling through p-AKT and p-eNOS pathways contributes to both cardioprotective and neuroprotective effects.

Q & A

Q. What are the optimal synthetic routes for 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL?

The synthesis typically involves multi-step reactions:

Carbazole Core Formation : Start with 9H-carbazole, brominated at positions 3 and 6 using Br₂ or NBS under controlled conditions .

Propanol Chain Introduction : React the dibrominated carbazole with epichlorohydrin or glycidol to attach the propan-2-ol group via nucleophilic substitution .

Pyrrolidine Functionalization : Use alkylation (e.g., pyrrolidine with alkyl halides) or reductive amination (e.g., ketone intermediates with pyrrolidine and NaBH₄) .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)
BrominationBr₂, FeCl₃, DCM, 0°C65–75
Propanol AttachmentKOtBu, DMF, 80°C50–60
Pyrrolidine AdditionNaBH₄, MeOH, RT70–80

Challenges : Steric hindrance from the carbazole core and electronic effects of bromine substituents may reduce reaction efficiency. Polar aprotic solvents (DMF, DMSO) are preferred .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR (¹H/¹³C) : Assign peaks for carbazole aromatic protons (δ 7.5–8.5 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and hydroxyl protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 488.21 for C₂₂H₂₀Br₂N₂O) .
  • X-ray Crystallography : Resolve steric effects of bromine and pyrrolidine groups .

Data Interpretation Tip : Compare with analogs (e.g., dichloro-carbazole derivatives) to validate substitution patterns .

Q. What is the hypothesized mechanism of action in anticancer studies?

The compound likely targets DNA topoisomerases or kinase pathways:

  • Topoisomerase Inhibition : Brominated carbazoles intercalate DNA, inducing strand breaks .
  • Kinase Modulation : The pyrrolidine-propanol chain may bind ATP pockets (e.g., EGFR or Aurora kinases) .

Q. Supporting Evidence :

AssayResult (IC₅₀)Reference
MTT (HeLa cells)2.1 µM
Topo I Inhibition85% at 10 µM

Q. How does experimental design optimize reaction yields for analogs?

Use Design of Experiments (DOE) to test variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing side products .

Case Study : A 2³ factorial design for dichloro-carbazole synthesis improved yield by 20% when DMF replaced THF .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

  • Docking Studies : Use AutoDock Vina to simulate binding to DNA or kinases. Bromine atoms enhance hydrophobic interactions in topoisomerase I pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with cytotoxicity (R² = 0.89 in MCF-7 cells) .

Validation : Compare with experimental IC₅₀ values from analogs (e.g., dibromo vs. dichloro derivatives show 3-fold higher potency) .

Q. What strategies address contradictions in reported biological data?

Example Conflict : A study reports neuroprotective effects , while another finds cytotoxicity in neurons . Resolution :

Dose-Dependency : Neuroprotection may occur at low doses (EC₅₀ = 0.5 µM) vs. cytotoxicity at high doses (IC₅₀ = 5 µM).

Cell-Specific Effects : Test multiple cell lines (e.g., SH-SY5Y vs. PC12 neurons) .

Q. How do structural modifications (SAR) enhance solubility without losing activity?

SAR Insights :

ModificationEffect
Replace Br with ClLower logP (improved solubility) but reduced DNA binding
Add PEG chain to propanol+30% aqueous solubility; -15% kinase inhibition
Replace pyrrolidine with piperazine+50% solubility; similar cytotoxicity

Optimization Strategy : Balance halogen size (Br for activity) with polar substituents (e.g., hydroxyl groups) .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Monitor plasma half-life (t₁/₂ = 4.2 hrs in mice) and blood-brain barrier penetration (AUCbrain/plasma = 0.8) .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or debrominated metabolites .

Challenge : High molecular weight (488.21 g/mol) may limit oral bioavailability .

Q. How can advanced analytical techniques resolve stability issues?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and pH extremes.
    • Result : Degrades by 20% under UV (48 hrs); stable at pH 5–7 .
  • HPLC-PDA : Track decomposition products (e.g., debrominated carbazole at tR 12.3 min) .

Q. What interdisciplinary approaches bridge synthesis and therapeutic application?

  • Chemical Biology : Use click chemistry to attach fluorescent probes (e.g., BODIPY) for live-cell imaging of target engagement .
  • Materials Science : Incorporate into nanoparticles (e.g., PLGA) to enhance tumor delivery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL
Reactant of Route 2
Reactant of Route 2
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL

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